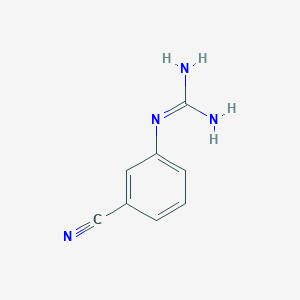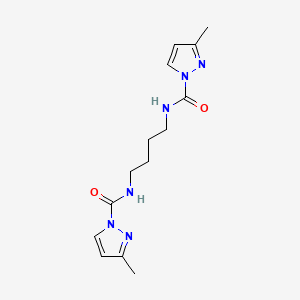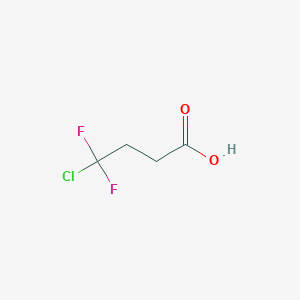
4-chloro-4,4-difluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where the fourth carbon atom is substituted with a chlorine atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of butanoic acid with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-4,4-difluorobutanone or this compound derivatives.
Reduction: Formation of 4-chloro-4,4-difluorobutanol or corresponding alkanes.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
4-Chloro-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, leading to various biological effects.
Comparison with Similar Compounds
4-Chlorobutanoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
4,4-Difluorobutanoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4-Chloro-4-fluorobutanoic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 4-Chloro-4,4-difluorobutanoic acid is unique due to the presence of both chlorine and fluorine atoms on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C4H5ClF2O2 |
|---|---|
Molecular Weight |
158.53 g/mol |
IUPAC Name |
4-chloro-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C4H5ClF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) |
InChI Key |
IPOKNZMIBAYSRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
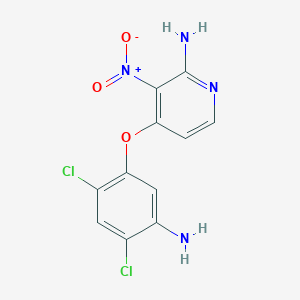
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)

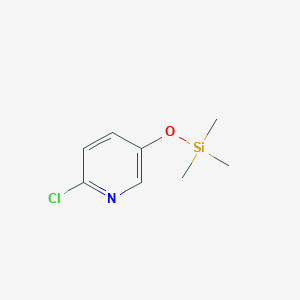
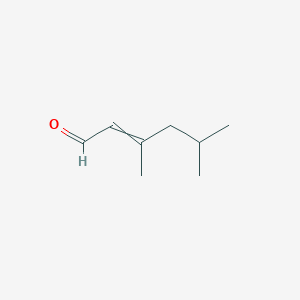
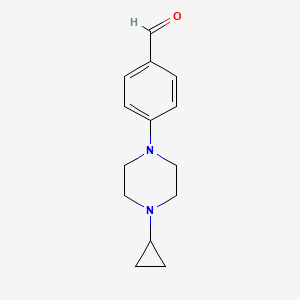
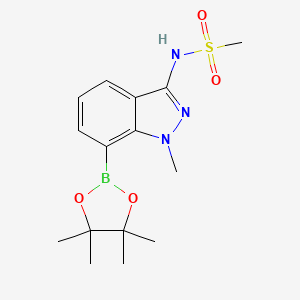

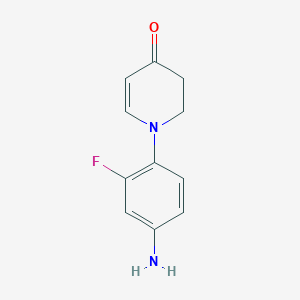
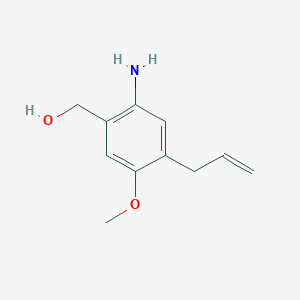
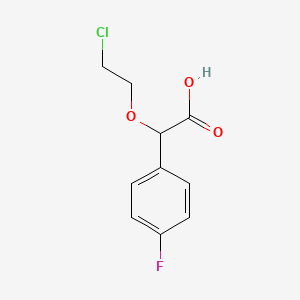
![3-[1-(4-piperidin-4-ylphenyl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8303683.png)
